3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an oxazolo[4,5-b]pyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the butanamide group: This step involves the reaction of the oxazolo[4,5-b]pyridine intermediate with a suitable butanamide derivative.
The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is unique due to its specific structural features, such as the oxazolo[4,5-b]pyridine core and the butanamide group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H19N3O2/c1-11(2)10-16(22)20-14-7-4-6-13(12(14)3)18-21-17-15(23-18)8-5-9-19-17/h4-9,11H,10H2,1-3H3,(H,20,22) |
InChI Key |
VMHOXYAHAWDRSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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